molecular formula C29H24N2O10S B109993 2-(1'-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose CAS No. 97614-42-1

2-(1'-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose

Cat. No.: B109993
CAS No.: 97614-42-1
M. Wt: 592.6 g/mol
InChI Key: DHQMZEQWPVIFFR-UHFFFAOYSA-N
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Description

“2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose” is a chemical compound with the molecular formula C29H24N2O10S . It is synthesized by the condensation of 1,3,5-triacetylbenzene with 2,4,6,-trichlorobenzoyl chloride in the presence of triethylamine and sodium methoxide .


Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazole derivatives from readily available starting materials . The synthesis of “2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose” involves the condensation of 1,3,5-triacetylbenzene with 2,4,6,-trichlorobenzoyl chloride in the presence of triethylamine and sodium methoxide .


Molecular Structure Analysis

The molecular structure of “2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose” consists of a ribofuranose ring substituted with benzoyl groups at the 1, 3, and 5 positions, and an imidazoylsulfonyl group at the 2 position .


Chemical Reactions Analysis

Imidazole derivatives are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazole derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose” include a molecular weight of 592.57300 g/mol, a density of 1.42 g/cm3, and a boiling point of 749.9ºC at 760 mmHg .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research on antioxidants, such as the study on ABTS/PP Decolorization Assay, sheds light on the reaction pathways that underpin antioxidant capacity assays. This research emphasizes the importance of understanding specific reactions, like coupling, which might bias comparisons between antioxidants. It suggests that while assays like ABTS-based ones have limitations, they remain valuable for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Benzofuran Derivatives in Pharmaceutical Applications

The review on benzofuran inhibitors highlights the broad range of biological activity of benzofuran derivatives, including unique anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. This underscores the potential pharmaceutical applications of benzofuran compounds, suggesting a role for similarly structured compounds in drug development (Dawood, 2019).

Analytical Methods for Determining Antioxidant Activity

A comprehensive review of tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, and TOSC, along with electron transfer-based tests like CUPRAC and FRAP, highlights the critical role of analytical methods in assessing antioxidant capacity. This research is vital for understanding the antioxidant potential of chemical compounds, including complex structures like the one inquired (Munteanu & Apetrei, 2021).

Development of Antioxidant and Anti-inflammatory Agents

The synthesis and pharmacological evaluation of benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities highlight the ongoing research into developing therapeutic agents. This work illustrates the potential for chemical compounds to serve as bases for new drug development, particularly those with anti-inflammatory and antioxidant properties (Raut et al., 2020).

Bioactivity and Synthesis of Benzofuran Derivatives

A review focusing on benzofuran compounds' natural sources, bioactivity, and synthesis outlines their significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The study also discusses novel methods for constructing benzofuran rings, suggesting a rich area for research into compounds with similar structures (Miao et al., 2019).

Safety and Hazards

The safety data sheet for “2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose” indicates that a registration number is not available for this substance as the substance or its uses are exempted from registration or the annual tonnage does not require a registration .

Future Directions

Imidazole derivatives have been recognized for their wide range of applications in medicinal chemistry . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . This suggests that “2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose” and other imidazole derivatives may have potential future applications in drug discovery and development.

Properties

IUPAC Name

(3,5-dibenzoyloxy-4-imidazol-1-ylsulfonyloxyoxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O10S/c32-26(20-10-4-1-5-11-20)37-18-23-24(39-27(33)21-12-6-2-7-13-21)25(41-42(35,36)31-17-16-30-19-31)29(38-23)40-28(34)22-14-8-3-9-15-22/h1-17,19,23-25,29H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQMZEQWPVIFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OS(=O)(=O)N4C=CN=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50913797
Record name 1,3,5-Tri-O-benzoyl-2-O-(1H-imidazole-1-sulfonyl)pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50913797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97614-42-1
Record name FAU PRECURSOR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Tri-O-benzoyl-2-O-(1H-imidazole-1-sulfonyl)pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50913797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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